

Aszonapyrone A: A Comprehensive Spectroscopic Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Aszonapyrone A**, a diterpene lactone first isolated from Aspergillus zonatus. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by presenting its key spectroscopic characteristics in a clear and accessible format.

Core Spectroscopic Data

The structural elucidation of **Aszonapyrone A** has been accomplished primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for Aszonapyrone A

The proton NMR spectrum of **Aszonapyrone A** reveals a complex pattern of signals characteristic of its intricate polycyclic structure. The data presented here is based on analysis in Pyridine-d₅ at 400 MHz.



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
5'	6.09	S	-
Methylene	5.57	S	-
Methylene	5.02	S	-
Methylene	3.18	dd	12, 13
Methylene	3.12	d	12
Allylic	2.88	d	13
Allylic	2.39	m	-
Acetoxyl	2.08	S	-
Allylic	2.05	m	-
6'-CH₃	1.93	S	-
5	1.62	dd	4, 12
Methylene	1.51	m	-
-	1.10	dd	2, 12

Data sourced from Kimura et al., 1982.[1]

Table 2: ¹³C NMR Spectroscopic Data for Aszonapyrone A

The ¹³C NMR spectrum of **Aszonapyrone A** shows 28 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide insight into the electronic environment of each carbon atom within the molecule.



Position	Chemical Shift (δ) ppm	Carbon Type
Acetoxyl C=O	170.4	S
2'	165.9	S
4'	165.8	S
6'	159.4	S
Terpene Moiety	149.7	S
Terpene Moiety	107.0	t
3'	103.2	S
5'	100.8	d
Terpene Moiety	60.0	-
Terpene Moiety	55.4	-
Terpene Moiety	40.6	t
Terpene Moiety	40.6	-
Terpene Moiety	38.4	-
Methyl	28.0	-
Terpene Moiety	24.2	-
Acetoxyl CH₃	21.0	q
Terpene Moiety	20.0	-
Methyl	19.3	-
-	19.1	t
Methyl	16.7	-
Methyl	16.5	-
Methyl	15.5	-

Data sourced from Kimura et al., 1982.[1]



Table 3: Mass Spectrometry Data for Aszonapyrone A

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of natural products.

lon	m/z	Method
[M]+	456	EI-MS

Data sourced from Kimura et al., 1982.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following sections detail the general methodologies employed for the analysis of **Aszonapyrone A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: **Aszonapyrone A** is typically dissolved in a deuterated solvent, such as Pyridine-d₅, for ¹H NMR analysis. The concentration of the sample is adjusted to obtain an optimal signal-to-noise ratio.
- Instrumentation: ¹H NMR spectra have been recorded on a 400 MHz spectrometer. ¹³C NMR spectra have also been acquired, though the specific instrument parameters from the original elucidation are not fully detailed.
- Data Acquisition: Standard pulse sequences are utilized for acquiring one-dimensional ¹H and ¹³C NMR spectra. For more complex structural assignments, a suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed in modern analyses to establish proton-proton and proton-carbon connectivities.
- Data Processing: The raw data (Free Induction Decay FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak.



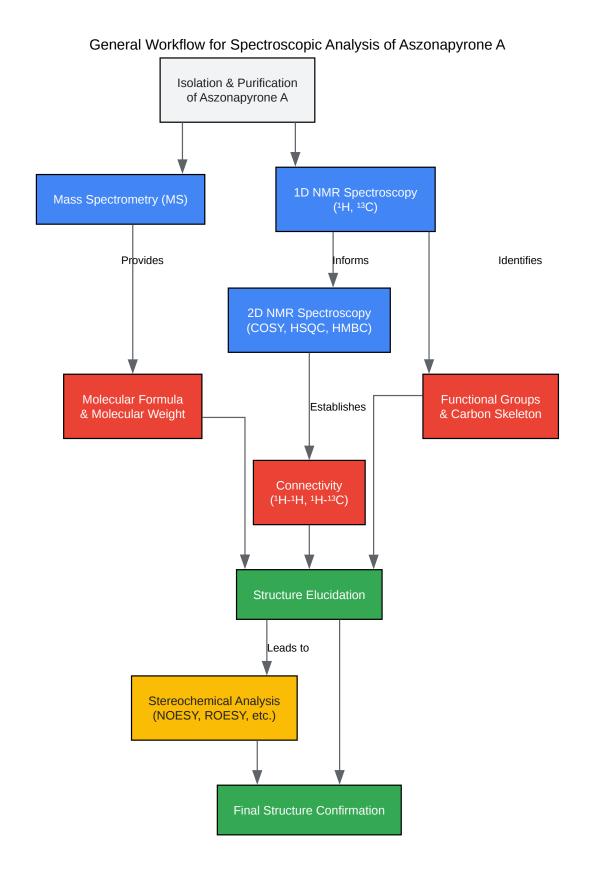
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically after purification, via a suitable ionization method.
- Ionization Method: Electron Ionization (EI) has been used for the analysis of Aszonapyrone
 A, which provides information about the molecular ion and fragmentation patterns.[1] In contemporary analyses, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for natural products to minimize fragmentation and clearly observe the molecular ion.
- Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Data Analysis: The resulting mass spectrum provides the molecular weight of the compound and, in the case of high-resolution mass spectrometry (HRMS), its elemental composition can be determined with high accuracy.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a natural product like **Aszonapyrone A** is crucial for systematic structure elucidation. The following diagram, generated using the DOT language, illustrates this general workflow.





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A generalized workflow for the spectroscopic analysis and structure elucidation of a natural product.

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References

- 1. researchgate.net [researchgate.net]
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